

Application Notes and Protocols: Antifungal Agent 87 in Murine Models

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Compound of Interest

Compound Name: *Antifungal agent 87*

Cat. No.: *B15563803*

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Introduction

Antifungal Agent 87 is a novel semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs.^[1] Its mechanism of action is the noncompetitive inhibition of β -(1,3)-D-glucan synthase, an essential enzyme for the synthesis of β -(1,3)-D-glucan, a critical component of the cell wall in many pathogenic fungi.^{[2][3]} Since this enzyme is absent in mammalian cells, **Antifungal Agent 87** offers selective toxicity against fungal pathogens.^{[4][5]} It demonstrates potent fungicidal activity against most *Candida* species and fungistatic activity against *Aspergillus* species.^{[1][5]}

Murine models of systemic fungal infections are indispensable tools for the preclinical evaluation of new antifungal compounds.^[6] They provide a means to assess in vivo efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and determine optimal dosing regimens.^{[6][7]} The intravenous challenge model of systemic candidiasis in mice is a well-established and reproducible method that mimics disseminated candidiasis in humans, with the kidneys being the primary target organs.^{[8][9]} These application notes provide detailed protocols for the preparation and administration of **Antifungal Agent 87** in a murine model of systemic candidiasis.

Data Presentation

The in vivo efficacy of **Antifungal Agent 87** has been evaluated in a murine model of disseminated candidiasis. The following tables summarize the key quantitative data from these studies.

Table 1: Dose-Dependent Efficacy of **Antifungal Agent 87** on Kidney Fungal Burden in a Murine Model of Systemic Candidiasis

Treatment Group	Dosage (mg/kg)	Administration Route	Mean Fungal Burden (Log10 CFU/g kidney ± SD)	Percent Reduction in Fungal Burden vs. Vehicle
Vehicle Control	0	IV	5.8 ± 0.4	0%
Antifungal Agent 87	1	IV	4.2 ± 0.5	27.6%
Antifungal Agent 87	5	IV	2.9 ± 0.6	50.0%
Antifungal Agent 87	10	IV	1.5 ± 0.3	74.1%

Data represents mean values from a study with n=10 mice per group, 48 hours post-infection.

Table 2: Survival Study of Immunocompromised Mice with Systemic Candidiasis Treated with **Antifungal Agent 87**

Treatment Group	Dosage (mg/kg)	Administration Route	Median Survival Time (Days)	Percent Survival at Day 14
Vehicle Control	0	IV	4	0%
Antifungal Agent 87	5	IV	12	60%
Antifungal Agent 87	10	IV	>14	90%

Study conducted in cyclophosphamide-induced neutropenic BALB/c mice (n=10 per group).

Experimental Protocols

Protocol 1: Preparation of Antifungal Agent 87 for Intravenous Administration

This protocol describes the reconstitution and dilution of lyophilized **Antifungal Agent 87** to the desired concentrations for intravenous injection in mice.

Materials:

- **Antifungal Agent 87** (lyophilized powder)
- Sterile Water for Injection (SWFI)
- Sterile 0.9% Saline
- Sterile, pyrogen-free polypropylene tubes
- Vortex mixer
- Calibrated pipettes and sterile tips

Procedure:

- **Reconstitution:** Allow the vial of lyophilized **Antifungal Agent 87** to equilibrate to room temperature. Reconstitute the powder with a precise volume of SWFI to create a stock solution of 10 mg/mL. Gently swirl the vial to dissolve the powder completely. Do not shake vigorously to avoid foaming.
- **Dilution:** Based on the average weight of the mice and the desired dose, calculate the required final concentration. For example, for a 10 mg/kg dose in a 20g mouse (0.2 mg dose), a final concentration of 2 mg/mL would require a 100 μ L injection volume.
- Perform serial dilutions of the 10 mg/mL stock solution with sterile 0.9% saline in sterile polypropylene tubes to achieve the desired final concentrations (e.g., 2 mg/mL, 1 mg/mL,

and 0.2 mg/mL for doses of 10, 5, and 1 mg/kg, respectively, assuming a 100 μ L injection volume).

- Final Preparation: Gently mix each dilution by vortexing briefly. Visually inspect the solutions for any particulate matter before administration. The prepared solutions should be used within 4 hours if stored at room temperature or within 24 hours if stored at 2-8°C.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol outlines the procedure for inducing a systemic *Candida albicans* infection in mice via intravenous injection.[\[8\]](#)[\[10\]](#)

Materials:

- *Candida albicans* strain (e.g., SC5314)
- Sabouraud Dextrose Agar (SDA) plates
- Sabouraud Dextrose Broth (SDB)
- Sterile 0.9% Saline
- Hemocytometer or spectrophotometer
- Female BALB/c mice (6-8 weeks old)
- Mouse restrainers
- 27-30 gauge needles and 1 mL syringes
- Heat lamp (optional)

Procedure:

- Inoculum Preparation:
 - Streak the *C. albicans* strain onto an SDA plate and incubate at 35°C for 24-48 hours.
 - Inoculate a single colony into SDB and grow overnight at 30°C with shaking.

- Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
- Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
- Adjust the final concentration to 2.5×10^5 CFU/mL in sterile saline for an inoculum of 2.5×10^4 CFU per 20g mouse in a 100 μ L volume. The exact inoculum can be varied to achieve the desired severity of infection.[10]

- Infection:
 - Place mice in a restrainer. Warming the tail with a heat lamp can aid in vein dilation.
 - Disinfect the lateral tail vein with an alcohol wipe.
 - Inject 100 μ L of the prepared C. albicans suspension intravenously into the lateral tail vein.
 - Monitor mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).

Protocol 3: Administration of Antifungal Agent 87 and Efficacy Assessment

This protocol describes the treatment of infected mice and the subsequent evaluation of the antifungal agent's efficacy by determining the fungal burden in the kidneys.

Materials:

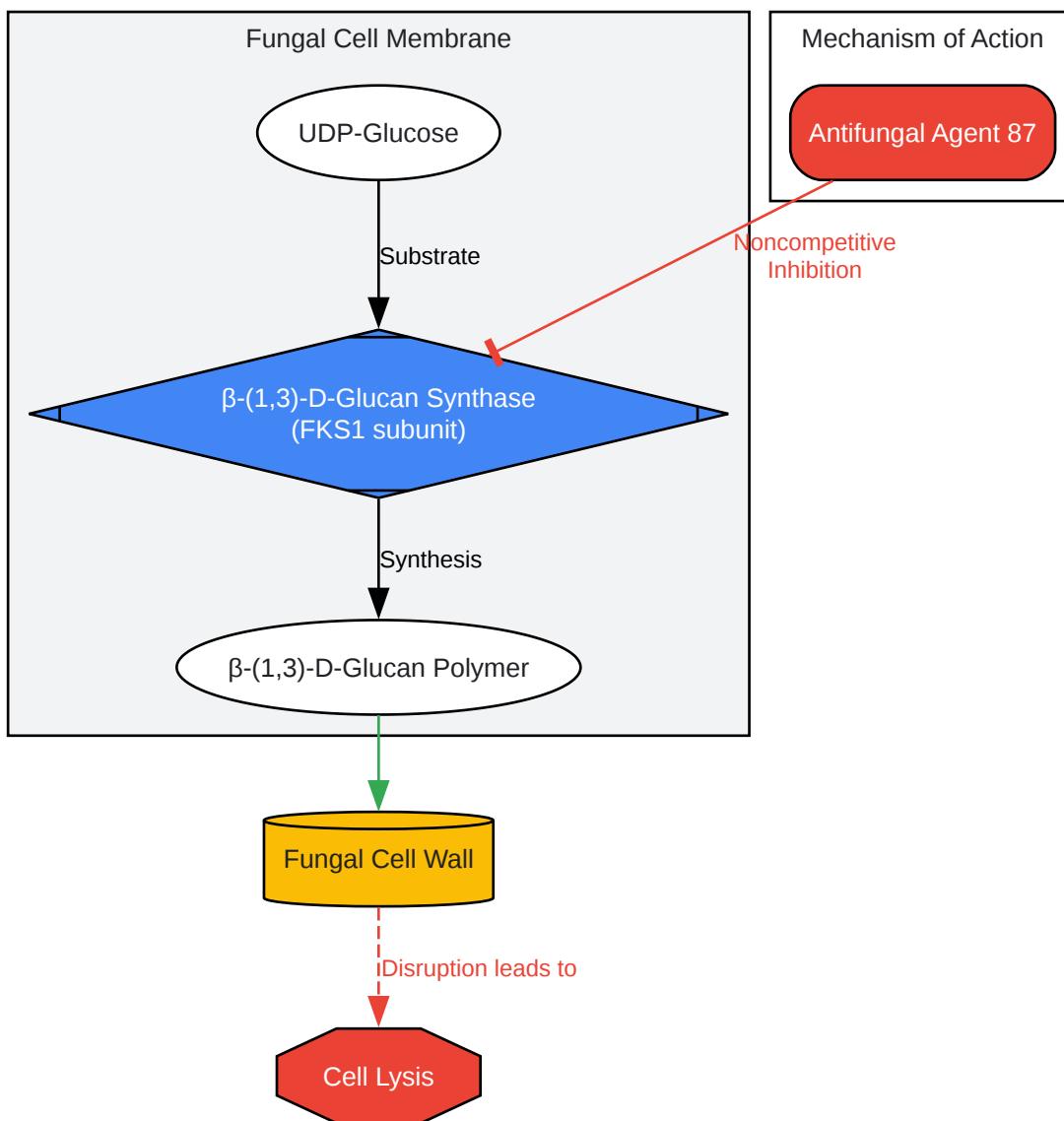
- Infected mice from Protocol 2
- Prepared solutions of **Antifungal Agent 87** and vehicle control from Protocol 1
- Sterile surgical instruments
- Sterile 1.5 mL microcentrifuge tubes containing 1 mL of sterile saline
- Tissue homogenizer

- SDA plates
- Incubator

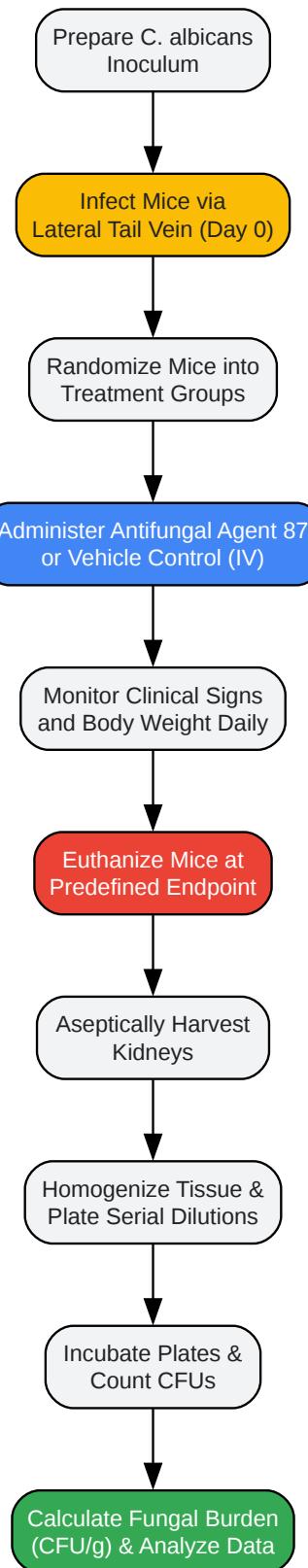
Procedure:

- Treatment:
 - At a predetermined time post-infection (e.g., 2 hours), administer the prepared **Antifungal Agent 87** solutions or vehicle control intravenously via the tail vein. A typical treatment regimen might be once daily for 3-5 days.
- Efficacy Assessment (Fungal Burden):
 - At a specified endpoint (e.g., 48 hours after the final treatment), humanely euthanize the mice.
 - Aseptically harvest the kidneys and place each in a pre-weighed sterile tube containing 1 mL of sterile saline.
 - Weigh the tubes again to determine the wet weight of each kidney.
 - Homogenize the kidneys using a sterile tissue homogenizer.
 - Prepare 10-fold serial dilutions of the tissue homogenate in sterile saline.
 - Plate 100 μ L of each appropriate dilution onto SDA plates.
 - Incubate the plates at 35°C for 24-48 hours.
 - Count the number of colony-forming units (CFU) on each plate.
 - Calculate the fungal burden as CFU per gram of kidney tissue. Efficacy is determined by the reduction in fungal burden in treated groups compared to the vehicle control group.

Visualizations

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Caption: Mechanism of action of **Antifungal Agent 87**.



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Caption: Experimental workflow for a murine efficacy study.

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